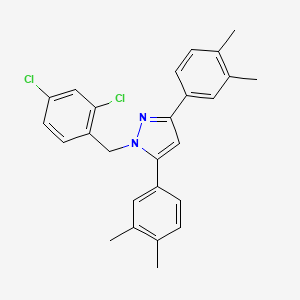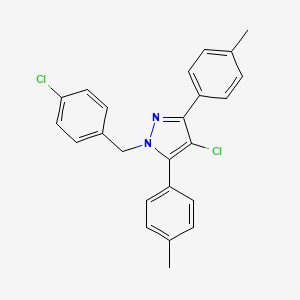
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce dihydropyrazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-diphenyl-1H-pyrazole: A simpler analog with similar structural features.
3,5-bis(4-methylphenyl)-1H-pyrazole: Another analog with methyl groups at the para positions of the phenyl rings.
1-(3-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: A compound with a similar fluorobenzyl substitution.
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is unique due to the presence of both dimethylphenyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C26H25FN2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
3,5-bis(3,4-dimethylphenyl)-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H25FN2/c1-17-8-10-22(12-19(17)3)25-15-26(23-11-9-18(2)20(4)13-23)29(28-25)16-21-6-5-7-24(27)14-21/h5-15H,16H2,1-4H3 |
Clé InChI |
NHRVJUTWFCWPAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10929871.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10929890.png)
![1-benzyl-N-(2-cyanophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929891.png)

![N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929906.png)
![ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10929907.png)
![1,3-dimethyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929908.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10929918.png)
![1-(4-{[4-(2,6-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10929933.png)
![1-ethyl-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929936.png)
![1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10929941.png)

![ethyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10929951.png)
